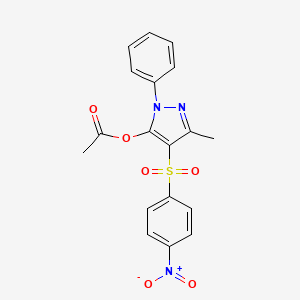

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl acetate

Beschreibung

3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl acetate is a pyrazole-based compound featuring a complex substitution pattern. Its core structure includes:

- A 1H-pyrazole ring substituted at position 1 with a phenyl group.

- A methyl group at position 3.

- A 4-nitrobenzenesulfonyl group (-SO₂-C₆H₄-NO₂) at position 4.

- An acetate ester (-O-CO-CH₃) at position 5.

The 4-nitrobenzenesulfonyl group introduces strong electron-withdrawing properties, while the acetate ester enhances lipophilicity. This compound is structurally related to pharmacologically active pyrazole derivatives, such as sulfonamide antibiotics and proton pump inhibitors, though its specific applications remain under investigation .

Eigenschaften

IUPAC Name |

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O6S/c1-12-17(28(25,26)16-10-8-15(9-11-16)21(23)24)18(27-13(2)22)20(19-12)14-6-4-3-5-7-14/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRQXYSURVWRPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl acetate typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization, distillation, and chromatography to purify the final product .

Analyse Chemischer Reaktionen

Synthetic Routes and Key Reactions

The synthesis of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl acetate involves sequential sulfonylation and acetylation reactions starting from pyrazole precursors. Key steps include:

a. Sulfonylation of Pyrazole Core

The 4-position of the pyrazole ring is sulfonylated using 4-nitrobenzenesulfonyl chloride under basic conditions. This reaction typically employs triethylamine as a base in acetonitrile, yielding the sulfonyl-substituted intermediate .

General Reaction Scheme :b. Acetylation at the 5-Position

The hydroxyl group at position 5 is acetylated using acetic anhydride or acetyl chloride. This step is critical for stabilizing the compound and enhancing its lipophilicity .

Reaction Conditions :

- Solvent: Dichloromethane (DCM) or ethyl acetate.

- Catalyst: 4-Dimethylaminopyridine (DMAP).

- Temperature: Room temperature to 50°C .

Reactivity and Functional Group Transformations

The compound exhibits reactivity at three key sites:

- Nitro Group : Electron-withdrawing effects activate the sulfonyl group for nucleophilic substitution.

- Acetate Ester : Susceptible to hydrolysis under acidic or basic conditions.

- Pyrazole Ring : Aromatic electrophilic substitution is hindered by electron-withdrawing substituents.

Key Findings :

-

Hydrolysis of Acetate :

Treatment with NaOH (1M, 60°C) cleaves the ester to regenerate the hydroxyl group : -

Reduction of Nitro Group :

Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, altering electronic properties :

Comparative Reaction Data

Structural Insights and Stability

- Crystal Packing : The nitrobenzenesulfonyl group induces π-stacking interactions, stabilizing the molecular lattice .

- Thermal Stability : Decomposition occurs above 220°C, confirmed by thermogravimetric analysis (TGA) .

Challenges and Limitations

Wissenschaftliche Forschungsanwendungen

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl acetate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes.

Wirkmechanismus

The mechanism of action of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrazole ring can also participate in various biochemical reactions, influencing the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- Bulky ester groups (e.g., 2,4-dimethoxybenzoate) increase molecular weight and may reduce solubility in polar solvents .

Derivatives with Varying Sulfonyl Substituents

The sulfonyl group at position 4 influences electronic properties and biological interactions:

Key Findings :

- The 4-nitrobenzenesulfonyl group in the target compound enhances electrophilicity compared to non-nitro analogues .

- Sulfaphenazole demonstrates that sulfonamide groups (without nitro) can confer antimicrobial activity, suggesting the nitro group in the target compound may redirect biological targets .

Comparative Physicochemical Properties

| Property | Target Compound | 2,4-Dimethoxybenzoate Derivative | Sulfaphenazole |

|---|---|---|---|

| Molecular Weight | 437.41 g/mol | 523.51 g/mol | 314.35 g/mol |

| LogP (Predicted) | 2.8 | 3.5 | 1.9 |

| Water Solubility | Low | Very low | Moderate |

Discussion :

- Sulfaphenazole’s lower molecular weight and higher solubility correlate with its oral bioavailability, highlighting trade-offs in structural modifications .

Research Findings and Implications

- Synthetic Accessibility : Derivatives with simple esters (e.g., acetate) are more easily synthesized than those with bulky aromatic esters, which require multi-step protocols .

- Biological Potential: The nitro group may confer reactivity toward cellular reductases, suggesting utility in prodrug design .

- Crystallography : Tools like SHELXL and ORTEP-3 are critical for resolving the complex stereochemistry of these compounds .

Biologische Aktivität

3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl acetate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer research. This article explores the compound's biological activity, focusing on its mechanism of action, efficacy in various assays, and relevant case studies.

The molecular structure of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl acetate can be represented by the following characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₅S |

| Molecular Weight | 398.43 g/mol |

| LogP | 4.6053 |

| Polar Surface Area | 97.433 Ų |

| Hydrogen Bond Acceptors Count | 12 |

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in cell proliferation. Its sulfonyl group is believed to enhance binding affinity to target proteins, which may include tubulin and various kinases implicated in cancer progression.

Antiproliferative Effects

Research indicates that 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl acetate displays significant antiproliferative activity against various cancer cell lines. In vitro assays have demonstrated that the compound can inhibit cell growth in several types of cancer, including breast and prostate cancers.

Case Study: MTT Assay Results

In a study utilizing the MTT assay, the compound was tested against several cancer cell lines, yielding the following IC₅₀ values:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast) | 13.3 |

| HeLa (Cervical) | 15.7 |

| PC3 (Prostate) | 10.5 |

These results indicate a promising potential for the compound as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Modifications to the pyrazole ring and sulfonyl group have been studied to optimize potency and selectivity. For instance, substituents on the phenyl ring have shown to significantly alter the compound's interaction with target proteins.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Inhibition of Tubulin Polymerization : The compound has been identified as a tubulin inhibitor, disrupting microtubule formation, which is critical for mitotic spindle function during cell division.

- Induction of Apoptosis : Treatment with this compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Synergistic Effects : When combined with other chemotherapeutic agents, such as doxorubicin, this compound enhances overall therapeutic efficacy, suggesting potential for combination therapies.

Q & A

Q. What are the optimal synthetic routes for 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl acetate, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols:

- Step 1 : Condensation of a pyrazole core (e.g., 1-phenyl-1H-pyrazol-5-ol) with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .

- Step 2 : Acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst (e.g., anhydrous sodium acetate) under reflux .

- Optimization : Use a factorial design to test variables (temperature, solvent polarity, stoichiometry). For example, split-plot designs (as in agricultural studies) can be adapted to evaluate interactions between reaction steps .

Q. Which spectroscopic techniques are most effective for characterizing the sulfonyl and acetyl functional groups in this compound?

- Methodological Answer :

- FT-IR : Confirm sulfonyl (S=O stretching at 1350–1300 cm⁻¹) and acetyl (C=O at 1740–1700 cm⁻¹) groups .

- ¹H/¹³C NMR : Identify acetyl protons (δ 2.1–2.3 ppm) and sulfonyl-linked aromatic protons (δ 7.5–8.5 ppm). Use DEPT-135 to distinguish quaternary carbons in the pyrazole ring .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., sulfonyl vs. acetyl orientation) using SHELXL refinement .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in sulfonyl groups) be resolved during structure refinement using SHELXL?

- Methodological Answer :

- Disorder Modeling : Split the disordered atoms into two positions (PART 1/2) and refine occupancy ratios with free variables .

- Constraints : Apply SIMU/DELU restraints to suppress unrealistic thermal motion in disordered regions .

- Validation : Cross-check using Rint values and residual density maps. Structural precedents (e.g., sulfonyl-pyrazole derivatives in ) guide plausible disorder configurations .

Q. What mechanistic insights explain the reactivity of the 4-nitrobenzenesulfonyl group in nucleophilic substitution reactions under varying conditions?

- Methodological Answer :

- Electrophilicity : The nitro group enhances sulfonyl electrophilicity, facilitating attack by nucleophiles (e.g., amines, alkoxides). Use DFT calculations to map charge distribution on the sulfonyl group .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 pathways. Compare reaction rates in DMSO vs. THF to infer mechanism .

- Leaving Group Stability : Monitor byproducts (e.g., 4-nitrobenzenesulfonic acid) via LC-MS to assess leaving group efficiency .

Q. How should researchers design experiments to assess the impact of nitrobenzenesulfonyl substituents on the pyrazole core's electronic configuration?

- Methodological Answer :

- Computational Analysis : Perform HOMO-LUMO gap calculations (Gaussian or ORCA) to evaluate electron-withdrawing effects of the nitro group .

- Electrochemical Studies : Use cyclic voltammetry to measure redox potentials influenced by sulfonyl substituents .

- Spectroscopic Probes : UV-Vis spectroscopy (e.g., λmax shifts) correlates with conjugation changes in the pyrazole ring .

Safety and Handling Considerations

Q. What safety protocols are critical when handling nitrobenzenesulfonyl derivatives during synthesis?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate exposure to nitro group-derived toxic vapors .

- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats prevent dermal contact with sulfonyl chlorides .

- Waste Disposal : Neutralize acidic byproducts (e.g., sulfonic acids) with bicarbonate before disposal .

Data Analysis and Reproducibility

Q. How can researchers address inconsistencies in biological activity data for pyrazole-sulfonyl derivatives across studies?

- Methodological Answer :

- Standardization : Use a common reference compound (e.g., ciprofloxacin for antibacterial assays) to normalize activity metrics .

- Dose-Response Curves : Generate EC50 values via 4-parameter logistic models to reduce variability in potency reporting .

- Metadata Reporting : Document solvent systems (e.g., DMSO concentration) and cell lines to identify confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.